Agn-PC-0nat58
Description
Agn-PC-0nat58 (CAS: 199786-58-8) is a halogenated aromatic compound with the molecular formula C₇H₆BrIO and a molecular weight of 312.93 g/mol. It is characterized by a bromine and iodine substitution on the benzene ring, contributing to its unique physicochemical and biological properties. Key physical properties include a melting point of 75–80°C, boiling point of 280°C at 760 mmHg, and moderate solubility in polar organic solvents such as methanol and dichloromethane .
Synthetically, this compound is prepared via two primary routes:
Oxidative chlorination using pyridinium dichlorochromate in dichloromethane (4-hour reaction, 70% yield).
DMSO-mediated oxidation with triethylamine (1.25-hour reaction, 65% yield) .
Properties
CAS No. |
188940-70-7 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]-4-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C15H12O5/c1-9-7-12(20-14(9)16)19-11-8-18-15(17)13(11)10-5-3-2-4-6-10/h2-7,12H,8H2,1H3 |
InChI Key |
CNBDTCGNOBYLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC1=O)OC2=C(C(=O)OC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nat58 typically involves a series of chemical reactions that include halogenation and alkylation processes. One common method involves the bromomethylation of a benzene derivative, followed by further functional group manipulations . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions that ensure consistency and efficiency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0nat58 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, alkyl groups, and various catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Agn-PC-0nat58 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Agn-PC-0nat58 involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Agn-PC-0nat58 belongs to a class of halogenated aromatic alcohols. Below is a detailed comparison with structurally and functionally related compounds:
Key Findings:
Structural Similarity vs. Bioactivity: this compound shares a 0.70–0.84 similarity coefficient with halogenated benzyl alcohols like (2-bromo-5-iodophenyl)methanol, but its iodine substitution enhances BBB permeability compared to bromine-only analogs . In contrast, 3-methoxy-5-methylbenzonitrile (CAS 60758-86-3) exhibits near-identical structural similarity (0.90–1.00) but diverges in application due to its nitrile group, favoring industrial over therapeutic use .
Synthetic Efficiency :
- This compound’s oxidative chlorination method (70% yield) outperforms the palladium-catalyzed cross-coupling used for (3-bromo-5-chlorophenyl)boronic acid (60–75% yield), highlighting cost-effectiveness for large-scale production .
Solubility Limitations :
- This compound’s solubility (0.24 mg/mL in water) is inferior to nitrile derivatives like 3-methoxy-5-methylbenzonitrile (0.945 mg/mL), necessitating formulation optimization for oral delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
